molecular formula C15H20N4O2S B2844787 (E)-N-(4-(dimethylamino)phenyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide CAS No. 514182-36-6

(E)-N-(4-(dimethylamino)phenyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide

Cat. No.: B2844787
CAS No.: 514182-36-6
M. Wt: 320.41
InChI Key: JIOBBHALQVZNCZ-FOCLMDBBSA-N
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Description

This compound is a thiazolidinone-based acetamide derivative characterized by:

  • Phenyl substituent: A 4-(dimethylamino)phenyl group, which introduces strong electron-donating properties and enhances solubility in polar solvents.
  • Acetamide linkage: The 2-position of the thiazolidinone is connected to the phenyl group via an acetamide bridge, enabling structural flexibility and hydrogen-bonding interactions.

Thiazolidinones are widely studied for their pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. The unique substituents in this compound suggest tailored physicochemical and biological properties compared to analogs .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-16-15-19(4)14(21)12(22-15)9-13(20)17-10-5-7-11(8-6-10)18(2)3/h5-8,12H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBBHALQVZNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name indicates it contains a thiazolidinone moiety, which is often associated with various pharmacological activities. The presence of a dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₄OS

Structural Features

  • Dimethylamino Group : Enhances lipophilicity and may facilitate blood-brain barrier penetration.
  • Thiazolidinone Ring : Associated with anti-inflammatory and antimicrobial properties.
  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.
  • Antimicrobial Properties : The thiazolidinone scaffold is known for its antimicrobial effects, suggesting that this compound may inhibit bacterial growth.
  • Neurotransmitter Modulation : The dimethylamino group may interact with serotonin and norepinephrine receptors, indicating potential applications in treating mood disorders.

In Vitro Studies

Recent in vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : IC50 values suggest significant cytotoxicity.
  • Lung Cancer Cells (A549) : Induces apoptosis through mitochondrial pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
A54915Mitochondrial membrane potential disruption

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer activity of this compound. Researchers found that it significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Effects

Another study highlighted its effects on anxiety-like behaviors in rodent models. The compound was shown to reduce anxiety levels significantly when administered at specific dosages, indicating its potential use in treating anxiety disorders.

Comparison with Similar Compounds

Structural Modifications in Thiazolidinone Derivatives

Key structural variations among analogs include:

Compound Name / ID (Evidence) Phenyl Substituent Thiazolidinone Substituents Molecular Weight (g/mol) Notable Features
Target Compound () 4-(dimethylamino)phenyl 3-methyl-2-(methylimino)-4-oxo ~336.4 Strong electron-donating group; methylimino enhances stability
N-[4-(Difluoromethoxy)phenyl] analog () 4-(difluoromethoxy)phenyl 3-methyl-2-(methylimino)-4-oxo ~384.4 Difluoromethoxy group increases lipophilicity and metabolic stability
N-(4-Methoxyphenyl) analog () 4-methoxyphenyl 3-phenyl-2-(phenylimino)-4-oxo ~435.5 Methoxy and phenylimino groups enhance π-π interactions
N-(2,3-dimethylphenyl) analog () 2,3-dimethylphenyl 2-(4-chloro-2-methylanilino)-4-oxo ~405.9 Chloro and methyl groups introduce steric and electronic effects
Hypoglycemic derivatives () Varied (e.g., 3-nitrophenyl) 2,4-dioxothiazolidin-5-ylidene ~350–400 Dioxo groups improve hydrogen-bonding capacity

Pharmacological and Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound improves water solubility compared to lipophilic substituents like difluoromethoxy () or chloro groups ().
  • Bioactivity: Hypoglycemic Activity: Derivatives with dioxothiazolidinone cores () show potent hypoglycemic effects due to PPAR-γ agonism. The target compound’s methylimino group may alter receptor binding compared to dioxo analogs. Antimicrobial Potential: Chloro-substituted analogs () exhibit enhanced activity against Gram-negative bacteria, attributed to the electron-withdrawing chloro group.
  • Stability: The methylimino group in the target compound likely reduces hydrolysis susceptibility compared to oxo or thioxo analogs ().

Key Research Findings

  • Steric Effects: The 3-methyl group on the thiazolidinone core in the target compound reduces conformational flexibility, possibly limiting off-target interactions relative to bulkier substituents (e.g., phenyl in ) .
  • Toxicity: Methoxy and dimethylamino groups generally exhibit lower cytotoxicity compared to halogenated analogs (), making the target compound a safer candidate for therapeutic development .

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